molecular formula C14H15N3OS B7496413 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone

Cat. No. B7496413
M. Wt: 273.36 g/mol
InChI Key: QVHPAZWJBLEWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone, also known as L-741,626, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the dopamine D1 receptor, which is a key player in the regulation of motor function, cognition, and reward processing. In

Mechanism of Action

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone acts as a selective antagonist of the dopamine D1 receptor, which means that it blocks the binding of dopamine to this receptor. The dopamine D1 receptor is a G protein-coupled receptor that is primarily located in the striatum, a region of the brain that is involved in the regulation of motor function, cognition, and reward processing. By blocking the dopamine D1 receptor, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone can modulate the activity of dopaminergic neurons in the striatum, which can have downstream effects on various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone depend on the specific experimental conditions and the target tissue or cell type. In general, however, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been shown to modulate the activity of dopaminergic neurons in the striatum, which can have downstream effects on various physiological and behavioral processes. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been shown to reduce the locomotor activity of rodents, which is consistent with its role as a dopamine D1 receptor antagonist. It has also been shown to modulate the release of neurotransmitters such as glutamate and GABA in the striatum, which can have downstream effects on various physiological and behavioral processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes, without interfering with other receptors or signaling pathways. Another advantage of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone is its well-characterized mechanism of action, which allows researchers to design experiments that specifically target this receptor. However, there are also some limitations to using 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone in lab experiments. For example, its effects may be dependent on the specific experimental conditions, and it may not be suitable for all experimental models or cell types.

Future Directions

There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone. One area of interest is the potential therapeutic applications of targeting the dopamine D1 receptor in various neurological and psychiatric disorders. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone may have potential as a treatment for Parkinson's disease, schizophrenia, and addiction. Another area of interest is the role of the dopamine D1 receptor in the regulation of various physiological and behavioral processes, such as learning and memory, motivation, and decision-making. Further research is needed to fully understand the mechanisms underlying these processes, and to develop new therapeutic approaches based on targeting the dopamine D1 receptor.

Synthesis Methods

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone involves a multi-step process that starts with the reaction of 2-chloro-4-ethylthiadiazole with sodium hydride to form the corresponding sodium salt. This is then reacted with 2-bromoacetophenone to yield the desired intermediate product. The intermediate is then treated with sodium borohydride to reduce the ketone group, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline to form the final product, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been used to study the role of the dopamine D1 receptor in the regulation of motor function, cognition, and reward processing. It has also been used to investigate the potential therapeutic effects of targeting the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-12-13(19-16-15-12)14(18)17-8-7-10-5-3-4-6-11(10)9-17/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPAZWJBLEWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.